molecular formula C6H10N4O B011490 4-(1H-1,2,3-Triazol-4-yl)morpholine CAS No. 109831-91-6

4-(1H-1,2,3-Triazol-4-yl)morpholine

Cat. No.: B011490
CAS No.: 109831-91-6
M. Wt: 154.17 g/mol
InChI Key: CULRPBPHNDSYGC-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Triazol-4-yl)morpholine is a heterocyclic compound with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol . Its structure features a morpholine ring, a common pharmacophore in drug design known to improve pharmacokinetic properties, linked directly to a 1,2,3-triazole ring . The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry and is frequently utilized in the synthesis of compounds with a wide range of biological activities, including antimicrobial and antifungal properties . Research into similar molecular hybrids, particularly those combining triazoles with other nitrogen-containing heterocycles, has shown promise in developing new antimicrobial agents . This compound serves as a valuable building block (synthon) for researchers in medicinal chemistry, facilitating the development and exploration of novel bioactive molecules through further synthetic modification . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

109831-91-6

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

4-(2H-triazol-4-yl)morpholine

InChI

InChI=1S/C6H10N4O/c1-3-11-4-2-10(1)6-5-7-9-8-6/h5H,1-4H2,(H,7,8,9)

InChI Key

CULRPBPHNDSYGC-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NNN=C2

Canonical SMILES

C1COCCN1C2=NNN=C2

Synonyms

Morpholine, 4-(1H-1,2,3-triazol-4-yl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The triazole ring system is well-known for its role in enhancing the pharmacological properties of compounds. 4-(1H-1,2,3-Triazol-4-yl)morpholine has been investigated for its potential as an antimicrobial agent , anticancer drug , and antiviral compound .

Antimicrobial Activity

Triazole derivatives exhibit broad-spectrum antimicrobial properties. Research has shown that this compound can inhibit various pathogens, making it a candidate for developing new antibiotics. For instance, triazole compounds have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer effects. In a study focusing on the synthesis of triazole-containing morpholines, several derivatives exhibited potent cytotoxicity against human cancer cell lines (MCF-7, HeLa, A549). Notably, the introduction of the triazole moiety significantly enhanced the anticancer activity compared to non-triazole counterparts .

CompoundIC50 (µM)Cell Line
This compound5.01A549
Control (5-fluorouracil)40.38A549

Antiviral Activity

Triazoles have also been linked to antiviral activity. The structure of this compound allows it to interact with viral proteins effectively. Some studies indicate that triazole derivatives can inhibit viral replication processes, suggesting potential therapeutic applications against viruses like HIV and influenza .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies have shown that modifications at various positions of the morpholine and triazole rings can lead to enhanced biological activity.

Modifications and Their Effects

Research indicates that substituents on the triazole ring can dramatically influence binding affinity and selectivity towards biological targets. For example:

  • Electron-withdrawing groups on the phenyl ring increase anticancer potency.
  • Alkyl substitutions enhance solubility and bioavailability .

Pharmacological Insights

The pharmacokinetic properties of this compound derivatives are critical for their therapeutic application. Studies have shown that these compounds exhibit favorable absorption and distribution characteristics.

Drug Metabolism

Recent investigations into the interaction of triazole derivatives with drug metabolism pathways have identified them as potential inhibitors of key metabolic enzymes like CYP450 isoforms . This property could be exploited to modulate drug interactions and enhance therapeutic efficacy.

Material Science Applications

Beyond medicinal applications, this compound has found utility in material science:

Polymer Chemistry

Triazole-containing polymers exhibit unique thermal and mechanical properties due to the presence of the triazole moiety. These materials are being explored for applications in coatings and advanced materials due to their stability and resistance to degradation .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties/Bioactivity References
4-(1H-1,2,3-Triazol-4-yl)morpholine C₆H₁₀N₄O 154.17 g/mol Morpholine + 1,2,3-triazole Enzyme inhibition, high solubility
4-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine C₉H₁₆N₄O 196.25 g/mol Methyl-substituted 1,2,4-triazole + methylene linker Enhanced chemical reactivity
2-(1-Methyl-1H-pyrazol-4-yl)morpholine C₈H₁₃N₃O 167.21 g/mol Pyrazole (1,2-diazole) + morpholine Altered hydrogen bonding vs. triazole
Morpholino(1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanone C₁₂H₁₉N₅O₂ 265.32 g/mol Piperidine + triazole + ketone linker Increased basicity, hydrophobic effects
4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine C₇H₁₃N₅O 183.21 g/mol Tetrazole (four-nitrogen ring) + morpholine Higher acidity, distinct H-bonding

Key Differences and Implications

Triazole vs. Tetrazole/Pyrazole: The 1,2,3-triazole in the target compound provides two adjacent nitrogen atoms, enabling strong hydrogen bonding and metal coordination, unlike tetrazoles (four nitrogens, higher acidity) or pyrazoles (two non-adjacent nitrogens) . Methyl-substituted triazoles (e.g., 4,5-dimethyl-1,2,4-triazole in ) increase lipophilicity but may reduce polar interactions compared to unsubstituted triazoles .

Morpholine vs. Piperidine :

  • Morpholine’s oxygen atom enhances solubility and hydrogen-bonding capacity, whereas piperidine derivatives (e.g., ) introduce basicity and steric bulk, affecting pharmacokinetics .

Functional Group Variations :

  • Sulfonyl () or fluorophenyl () groups modify electronic effects and target specificity. For example, sulfonyl groups enhance hydrogen-bond acceptor capacity, while fluorine improves metabolic stability .

Synthetic Accessibility :

  • Click chemistry (CuAAC) is pivotal for regioselective triazole synthesis in the target compound, whereas analogs like tetrazoles may require alternative routes (e.g., cycloaddition of azides with nitriles) .

Q & A

Advanced Question

  • Cytotoxicity assays : Derivatives like quinoline-morpholine-triazole hybrids are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. IC₅₀ values are calculated to assess potency .
  • Molecular docking studies : To predict binding interactions with targets like EGFR or tubulin. For example, triazole-linked indoloquinoxalines show strong affinity for DNA topoisomerase II in silico .
  • Antimicrobial testing : Agar diffusion or microdilution assays quantify activity against bacterial/fungal strains .

How should researchers handle stability and storage challenges for this compound?

Basic Question

  • Storage conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
  • Stability monitoring : Regular HPLC or TLC checks for decomposition (e.g., morpholine ring opening or triazole degradation). Short shelf life (<6 months) necessitates batch-wise validation .
  • Handling precautions : Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation risks (H315) .

What methodologies resolve contradictions in cytotoxicity data across derivatives?

Advanced Question
Discrepancies often arise from substituent effects. Strategies include:

  • SAR (Structure-Activity Relationship) studies : Systematic variation of substituents (e.g., electron-withdrawing groups on the triazole) to correlate structural features with activity .
  • Metabolic stability assays : Liver microsome studies identify derivatives prone to rapid degradation, which may explain low in vivo efficacy despite in vitro potency .
  • Synchrotron-based crystallography : Resolve binding mode ambiguities observed in docking studies by obtaining high-resolution protein-ligand structures .

How can researchers mitigate hazards during large-scale synthesis?

Advanced Question

  • Process optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., PEG-400) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to detect exothermic intermediates and prevent runaway reactions .
  • Waste disposal : Neutralize azide residues with NaNO₂/HCl before disposal to avoid explosive hazards .

What are the challenges in quantifying this compound in complex matrices?

Advanced Question

  • Matrix interference : Use solid-phase extraction (SPE) or molecularly imprinted polymers (MIPs) to isolate the compound from biological samples (e.g., plasma) .
  • Validation of spectrophotometric methods : Ensure linearity (R² >0.995), precision (%RSD <2%), and accuracy (90–110% recovery) per ICH guidelines .
  • LC-MS/MS : For trace-level quantification, employ multiple reaction monitoring (MRM) with deuterated internal standards .

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